48.9% vs 70.8% GI Side-Effect Incidence: Superior Tolerability over Enteric-Coated Erythromycin Base
In a direct observational study of patients receiving oral erythromycin, the incidence of gastrointestinal (GI) side effects was 48.9% for erythromycin ethylsuccinate compared with 70.8% for enteric-coated erythromycin base tablets—an absolute reduction of 21.9 percentage points (relative reduction of 31%) [1]. The enteric-coated base was also associated with a higher rate of individual adverse reactions and more frequent discontinuations due to GI intolerance.
| Evidence Dimension | Incidence of gastrointestinal side effects (any GI complaint) |
|---|---|
| Target Compound Data | Erythromycin ethylsuccinate: 48.9% of patients (n = study cohort) |
| Comparator Or Baseline | Enteric-coated erythromycin base tablets: 70.8% of patients |
| Quantified Difference | Absolute reduction of 21.9 percentage points; relative reduction of 31% |
| Conditions | Observational clinical study; 1987; adult patients receiving oral erythromycin therapy across multiple formulations (Carter et al., Drug Intell Clin Pharm) |
Why This Matters
For procurement in outpatient settings where GI tolerability drives regimen completion, the 21.9-percentage-point lower GI side-effect burden directly translates to fewer therapy discontinuations versus enteric-coated base products.
- [1] Carter BL, Woodhead JC, Cole KJ, et al. Gastrointestinal side effects with erythromycin preparations. Drug Intell Clin Pharm. 1987;21(9):734-738. doi:10.1177/106002808702100914. PMID: 3498618. View Source
